An In-depth Technical Guide to the Chemical Properties and Structure of Sec-Butyl Formate
An In-depth Technical Guide to the Chemical Properties and Structure of Sec-Butyl Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec-butyl formate (B1220265) (butan-2-yl formate) is an organic compound classified as a formate ester. It is recognized for its characteristic fruity, plum-like odor and is found naturally in various fruits such as apples and strawberries, as well as in products like sherry and Parmesan cheese.[1] In industrial applications, it serves as a solvent for various resins and lacquers and is utilized as a flavoring agent in the food industry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization.
Chemical Structure and Identification
The chemical structure of sec-butyl formate consists of a formate group attached to a sec-butyl group. The IUPAC name for this compound is butan-2-yl formate.[2][3]
Table 1: Structural and Identification Data for Sec-Butyl Formate
| Identifier | Value |
| IUPAC Name | butan-2-yl formate[2][3] |
| Synonyms | Formic acid, 1-methylpropyl ester; 2-Butyl formate; sec-Butyl methanoate[2][3][4] |
| CAS Number | 589-40-2[2][4] |
| Molecular Formula | C₅H₁₀O₂[2][3] |
| SMILES | CCC(C)OC=O[3][5] |
| InChI | InChI=1S/C5H10O2/c1-3-5(2)7-4-6/h4-5H,3H2,1-2H3[2][3][4] |
| InChIKey | OAEQYDZVVPONKW-UHFFFAOYSA-N[2][3][4] |
Physicochemical Properties
Sec-butyl formate is a colorless liquid that is highly flammable.[2] It is slightly soluble in water and miscible with alcohols and oils.[1]
Table 2: Physicochemical Properties of Sec-Butyl Formate
| Property | Value |
| Molecular Weight | 102.13 g/mol [2][3] |
| Boiling Point | 99.5 °C at 760 mmHg[6] |
| Melting Point | -93.85 °C (estimate)[6] |
| Density | 0.887 g/cm³[6] |
| Flash Point | 3.5 °C[6] |
| Vapor Pressure | 38.2 mmHg at 25 °C[6] |
| Refractive Index | 1.3865[6] |
| Solubility in Water | Slightly soluble[1] |
| XLogP3 | 1.5[6] |
Synthesis of Sec-Butyl Formate
Sec-butyl formate is typically synthesized via the Fischer esterification of sec-butanol with formic acid, using a strong acid as a catalyst. The reaction is an equilibrium process, and to achieve a high yield, it is common to use an excess of one of the reactants or to remove water as it is formed.
Logical Relationship for Synthesis
Caption: Logical workflow for the synthesis of sec-butyl formate.
Experimental Protocols
Synthesis via Fischer Esterification
This protocol describes the laboratory-scale synthesis of sec-butyl formate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sec-butanol and a 1.5 molar excess of formic acid.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass) to the mixture while stirring.
-
Reflux: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the crude product by fractional distillation to obtain pure sec-butyl formate.
Spectroscopic Characterization
-
¹H NMR: Spectra can be recorded on a 300 MHz or 500 MHz spectrometer. Samples are typically prepared by dissolving a small amount of sec-butyl formate in deuterated chloroform (B151607) (CDCl₃). The characteristic proton signals are expected around:
-
Formyl proton (s, 1H)
-
CH proton of the sec-butyl group (m, 1H)
-
CH₂ protons of the sec-butyl group (m, 2H)
-
CH₃ protons of the sec-butyl group (t, 3H and d, 3H)
-
-
¹³C NMR: Spectra can be acquired on the same instrument. The expected chemical shifts for the carbon atoms are:
-
Carbonyl carbon
-
CH carbon of the sec-butyl group
-
CH₂ carbon of the sec-butyl group
-
Two distinct CH₃ carbons of the sec-butyl group
-
IR spectra of sec-butyl formate can be obtained using an FTIR spectrometer. The analysis can be performed on a neat liquid film between salt plates (e.g., NaCl or KBr). Key vibrational frequencies to be observed include:
-
A strong C=O stretching band for the ester carbonyl group.
-
C-O stretching bands.
-
C-H stretching and bending vibrations for the alkyl groups.
GC-MS analysis is suitable for assessing the purity and confirming the molecular weight of sec-butyl formate.
-
Gas Chromatograph (GC) Conditions: A nonpolar capillary column (e.g., DB-5ms) is typically used. The oven temperature program can start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) to ensure the elution of the compound.
-
Mass Spectrometer (MS) Conditions: Electron ionization (EI) at 70 eV is a standard method. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of the ester.
Spectroscopic Data
Table 3: Key Spectroscopic Data for Sec-Butyl Formate
| Technique | Key Peaks/Signals |
| ¹H NMR | Data available, specific shifts depend on solvent and instrument frequency.[2] |
| ¹³C NMR | Data available, specific shifts depend on solvent and instrument frequency.[2] |
| IR Spectroscopy | Characteristic peaks for C=O and C-O stretching are expected.[7] |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 102, with characteristic fragmentation patterns.[4][8] |
Safety and Handling
Sec-butyl formate is a highly flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Table 4: GHS Hazard Information for Sec-Butyl Formate
| Hazard Statement | Precautionary Codes |
| H225: Highly flammable liquid and vapor[2] | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501[2] |
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of sec-butyl formate. The information and protocols presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to proper safety precautions is essential when handling this compound.
References
- 1. Butyl formate | 592-84-7 [chemicalbook.com]
- 2. sec-Butyl formate | C5H10O2 | CID 79049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. plantaedb.com [plantaedb.com]
- 4. Formic acid, 1-methylpropyl ester [webbook.nist.gov]
- 5. PubChemLite - Sec-butyl formate (C5H10O2) [pubchemlite.lcsb.uni.lu]
- 6. ButylFormate|589-40-2|lookchem [lookchem.com]
- 7. Conformations of some saturated carbonyl compounds. Part III. Infrared spectra of isomeric propyl and butyl formates and acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. spectrabase.com [spectrabase.com]
